Trikvilar

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H52O4 |

|---|---|

Molecular Weight |

608.8 g/mol |

IUPAC Name |

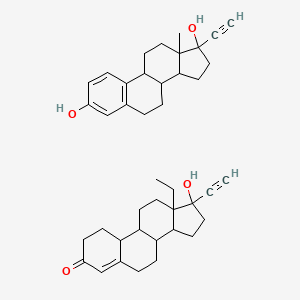

13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H28O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3 |

InChI Key |

ORKBYCQJWQBPFG-UHFFFAOYSA-N |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Trikvilar's Core Mechanism: A Deep Dive into Gonadotropin Suppression

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper elucidates the fundamental mechanism of action of Trikvilar, a triphasic oral contraceptive, with a specific focus on its profound effects on gonadotropin suppression. Through a comprehensive review of existing literature and clinical data, this document provides a detailed exploration of the molecular and physiological pathways modulated by this compound's active components, ethinylestradiol and levonorgestrel.

Executive Summary

This compound exerts its contraceptive effect primarily by suppressing the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the anterior pituitary gland. This suppression disrupts the normal menstrual cycle, preventing follicular development, ovulation, and ultimately, conception. The synergistic action of the synthetic estrogen, ethinylestradiol, and the progestin, levonorgestrel, administered in a triphasic dosage regimen, is central to this mechanism. This guide will dissect the intricate signaling pathways, present available quantitative data on hormonal modulation, and detail the experimental protocols used to ascertain these effects.

The Hypothalamic-Pituitary-Ovarian (HPO) Axis: The Target of this compound

The physiological regulation of the menstrual cycle is governed by the complex interplay of hormones within the Hypothalamic-Pituitary-Ovarian (HPO) axis. The hypothalamus secretes Gonadotropin-Releasing Hormone (GnRH) in a pulsatile manner, which in turn stimulates the anterior pituitary to release LH and FSH. These gonadotropins act on the ovaries to promote follicular growth and ovulation.

This compound's components, ethinylestradiol and levonorgestrel, disrupt this delicate balance primarily through negative feedback mechanisms at the level of the hypothalamus and the pituitary gland.

Signaling Pathway of Gonadotropin Suppression

The following diagram illustrates the negative feedback loop induced by the exogenous hormones in this compound on the HPO axis.

Quantitative Impact on Gonadotropin Levels

Clinical studies on triphasic oral contraceptives containing levonorgestrel and ethinylestradiol have demonstrated a significant reduction in gonadotropin levels. While specific quantitative data for this compound is limited in publicly available literature, studies on similar formulations provide valuable insights.

A study on a triphasic formulation with 30-40 µg of ethinylestradiol and 50, 75, and 125 µg of levonorgestrel revealed significant alterations in LH pulsatility. The number of LH pulses per 6 hours was observed to decrease starting from the second day of the pill cycle. Concurrently, the amplitude of the LH pulses that did occur was noted to increase.[1] However, overall mean serum LH levels were significantly suppressed after day 13 of the cycle.[1] FSH levels were found to be rapidly suppressed from day 2 onwards.[1]

Another study on a low-dose triphasic oral contraceptive with ethinylestradiol and levonorgestrel indicated that while basal levels of FSH and LH were less inhibited compared to a standard-dose monophasic oral contraceptive, gonadal function was still effectively inhibited, as evidenced by equally low levels of estradiol and progesterone.[2]

Table 1: Summary of Qualitative Effects of a Triphasic Levonorgestrel/Ethinylestradiol Oral Contraceptive on Gonadotropin Secretion

| Hormone | Effect on Mean Levels | Effect on Pulsatility | Onset of Effect |

| LH | Significantly suppressed after day 13[1] | Number of pulses per 6 hours reduced; Amplitude of pulses increased[1] | Progressive decline, significant after day 13[1] |

| FSH | Rapidly suppressed[1] | Not detailed | From day 2 onwards[1] |

Note: Data is from a study on a triphasic formulation containing 30-40 µg ethinylestradiol and 50, 75, and 125 µg levonorgestrel, which is comparable to this compound.

Experimental Protocols for Gonadotropin Measurement

The quantification of LH and FSH in serum is crucial for evaluating the pharmacodynamic effects of hormonal contraceptives. The following are detailed methodologies for key experiments cited in the literature.

Subject and Sampling Protocol

-

Subjects: Healthy female volunteers with regular menstrual cycles and confirmed ovulation are typically recruited for these studies.[3][4]

-

Blood Sampling: Blood samples are collected at frequent intervals to accurately characterize the pulsatile nature of LH secretion. For instance, in some studies, blood was sampled at 10-minute intervals for 6-hour periods at different points in the pill cycle.[1] For general hormone level assessment, samples may be taken on specific days of the control and treatment cycles (e.g., days 6, 11, 21, and 28).[5]

Gonadotropin Immunoassays

Several immunoassay techniques are employed to measure serum LH and FSH concentrations.

-

Principle: RIA is a competitive binding assay where a radiolabeled hormone (tracer) competes with the unlabeled hormone in the patient's sample for a limited number of binding sites on a specific antibody. The amount of radioactivity is inversely proportional to the concentration of the hormone in the sample.

-

Protocol Outline:

-

A known quantity of radiolabeled hormone (e.g., ¹²⁵I-LH) is mixed with a specific anti-LH antibody.

-

The patient's serum sample containing an unknown amount of LH is added to the mixture.

-

The mixture is incubated to allow for competitive binding.

-

The antibody-bound hormone is separated from the free hormone.

-

The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

A standard curve is generated using known concentrations of the hormone to determine the concentration in the patient's sample.

-

-

Principle: ELISA is a solid-phase enzyme immunoassay. For gonadotropin measurement, a "sandwich" ELISA is commonly used.

-

Protocol Outline:

-

Microplate wells are coated with a capture antibody specific for LH or FSH.

-

Patient serum is added to the wells, and the hormone binds to the capture antibody.

-

After washing, a second, enzyme-conjugated antibody (detection antibody) that binds to a different epitope on the hormone is added.

-

A substrate for the enzyme is added, which results in a color change.

-

The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the hormone in the sample.

-

-

Principle: IFMA is similar to ELISA but uses a fluorescent label instead of an enzyme. Time-resolved fluorometry is often used to enhance sensitivity.

-

Protocol Outline:

-

Similar to sandwich ELISA, a capture antibody is immobilized on a solid phase.

-

The sample is added, followed by a detection antibody labeled with a fluorescent compound (e.g., a europium chelate).

-

After incubation and washing, an enhancement solution is added to create a highly fluorescent complex.

-

The fluorescence is measured with a time-resolved fluorometer.

-

-

Principle: CLIA utilizes a chemiluminescent label that produces light as a result of a chemical reaction.

-

Protocol Outline:

-

The assay follows a sandwich format similar to ELISA and IFMA.

-

The detection antibody is conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) or a chemiluminescent molecule.

-

A substrate is added that reacts with the label to produce light.

-

The light intensity is measured by a luminometer and is proportional to the hormone concentration.

-

The following diagram outlines a typical experimental workflow for assessing gonadotropin suppression.

Logical Relationship of Hormonal Changes

The administration of this compound initiates a cascade of hormonal changes that ultimately leads to the inhibition of ovulation. The logical flow of these events is depicted below.

References

- 1. Pulsatile luteinizing hormone patterns in long term oral contraceptive users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ovarian function is effectively inhibited by a low-dose triphasic oral contraceptive containing ethinylestradiol and levonorgestrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ovarian activity suppression by two different low-dose triphasic oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ovarian activity during regular oral contraceptive use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomized cross-over study on various hormonal parameters of two triphasic oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Triphasic Levonorgestrel and Ethinylestradiol Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of levonorgestrel (LNG) and ethinylestradiol (EE2) when administered in triphasic oral contraceptive formulations. The document details the experimental protocols used to ascertain the pharmacokinetic profiles of these synthetic hormones and presents the quantitative data in a structured format for ease of comparison. Furthermore, it visualizes key experimental workflows and the hormonal regulatory pathways affected by these compounds.

Introduction

Triphasic oral contraceptives were developed to more closely mimic the natural hormonal fluctuations of the menstrual cycle, with the aim of reducing side effects while maintaining high contraceptive efficacy. These formulations deliver varying doses of levonorgestrel and ethinylestradiol over a 21-day period, typically divided into three distinct phases. Understanding the pharmacokinetic properties of LNG and EE2 in these formulations is crucial for optimizing dosage regimens, ensuring consistent contraceptive cover, and minimizing inter-individual variability.

The primary mechanism of action for combination oral contraceptives, including triphasic formulations, is the suppression of ovulation.[1][2] This is achieved through the negative feedback of exogenous estrogen and progestin on the hypothalamus and pituitary gland, leading to reduced secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). Other contraceptive effects include changes in the cervical mucus that inhibit sperm penetration and alterations to the endometrium that reduce the likelihood of implantation.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for levonorgestrel and ethinylestradiol following the administration of triphasic oral contraceptives. Data from single-dose and steady-state (multi-cycle) studies are presented. It is important to note that pharmacokinetic parameters can vary depending on the specific formulation, dosage, and individual patient characteristics.

Table 1: Pharmacokinetic Parameters of Levonorgestrel (LNG) in Triphasic Formulations

| Parameter | Phase 1 (0.050 mg LNG) | Phase 2 (0.075 mg LNG) | Phase 3 (0.125 mg LNG) | Steady State (Day 21 of cycle) | Reference |

| Cmax (ng/mL) | Data not consistently reported by phase | 2.3 - 2.8 | Data not consistently reported by phase | 5.7 ± 2.3 | [3] |

| Tmax (h) | Data not consistently reported by phase | < 2 | Data not consistently reported by phase | 1.4 ± 0.7 | [3] |

| AUC (ng·h/mL) | Data not consistently reported by phase | 15 - 16 | Data not consistently reported by phase | 63.0 ± 29.7 (0-24h) | [3] |

| Half-life (t½) (h) | Data not consistently reported by phase | 13 - 15 | Data not consistently reported by phase | ~28.5 | [3][4] |

| Volume of Distribution (Vd) (L/kg) | Data not consistently reported by phase | 1.6 - 1.8 | Data not consistently reported by phase | Not specified | [3] |

| Clearance (CL) (mL/h/kg) | Data not consistently reported by phase | 84 - 88 | Data not consistently reported by phase | Not specified | [3] |

Table 2: Pharmacokinetic Parameters of Ethinylestradiol (EE2) in Triphasic Formulations

| Parameter | Phase 1 (0.030 mg EE2) | Phase 2 (0.040 mg EE2) | Phase 3 (0.030 mg EE2) | Steady State (Day 21 of cycle) | Reference |

| Cmax (pg/mL) | Data not consistently reported by phase | 116 - 159 | Data not consistently reported by phase | Slight but significant rise from single dose | [3][5] |

| Tmax (h) | Data not consistently reported by phase | < 2 | Data not consistently reported by phase | Not specified | [3] |

| AUC (pg·h/mL) | Data not consistently reported by phase | 1053 - 1390 | Data not consistently reported by phase | Increased from single dose | [3][5] |

| Half-life (t½) (h) | Data not consistently reported by phase | 7 - 12 | Data not consistently reported by phase | Not specified | [3] |

| Volume of Distribution (Vd) (L/kg) | Data not consistently reported by phase | 7.7 - 9.1 | Data not consistently reported by phase | Not specified | [3] |

| Clearance (CL) (mL/h/kg) | Data not consistently reported by phase | 0.67 - 0.99 | Data not consistently reported by phase | Not specified | [3] |

Note: Most published studies on triphasic formulations focus on the pharmacokinetics after a single dose of one phase (often the second) or at a steady state after prolonged use, rather than providing a detailed phase-by-phase analysis.

Experimental Protocols

The determination of levonorgestrel and ethinylestradiol concentrations in biological matrices requires highly sensitive and specific analytical methods due to their low therapeutic doses. The most common methods employed are Radioimmunoassay (RIA) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Pharmacokinetic Study Design

A common study design for evaluating the pharmacokinetics of triphasic oral contraceptives is a randomized, open-label, single-dose, three-period crossover study.[3]

-

Subjects: Healthy female volunteers of reproductive age.

-

Study Arms:

-

Administration of a single tablet from one phase of the triphasic regimen.

-

Administration of a single tablet from a different triphasic formulation for bioequivalence assessment.

-

Administration of an oral solution of the hormones as a reference.

-

-

Washout Period: A sufficient time between each administration period to ensure complete drug elimination.

-

Blood Sampling: Venous blood samples are collected at frequent intervals post-dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) to capture the full pharmacokinetic profile.

-

Sample Processing: Blood is centrifuged to separate plasma or serum, which is then stored frozen until analysis.

Analytical Methodology: UPLC-MS/MS

UPLC-MS/MS has become the method of choice for the quantification of LNG and EE2 due to its high sensitivity, specificity, and throughput.[6][7]

-

Sample Preparation:

-

Protein Precipitation: Plasma/serum samples are treated with a solvent like acetonitrile to precipitate proteins.

-

Liquid-Liquid Extraction: The supernatant is then subjected to liquid-liquid extraction using a solvent such as methyl tert-butyl ether to isolate the analytes from the aqueous matrix.

-

Evaporation and Reconstitution: The organic layer is evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a mobile phase-compatible solution.

-

Derivatization (for EE2): To enhance the sensitivity of ethinylestradiol detection in positive ion mode mass spectrometry, it is often derivatized with a reagent like dansyl chloride.[6][7]

-

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as an ACQUITY UPLC BEH C18, is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is employed.[6][7]

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

Analytical Methodology: Radioimmunoassay (RIA)

RIA is a classic immunoassay technique that has been widely used for the quantification of steroid hormones.[3][4]

-

Principle: RIA is a competitive binding assay where a radiolabeled hormone (tracer) competes with the unlabeled hormone in the sample for a limited number of antibody binding sites.

-

Procedure:

-

Sample Preparation: Plasma or serum samples may require extraction with an organic solvent to remove interfering substances.

-

Assay Setup: A known amount of specific antibody and radiolabeled hormone are incubated with either standard solutions of known hormone concentrations or the unknown samples.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: The antibody-bound hormone is separated from the free (unbound) hormone, often using a secondary antibody or charcoal dextran.

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentration of the hormone in the unknown samples is then determined by interpolating their radioactivity values on the standard curve.

-

Visualizations

Experimental Workflows

Caption: Workflow of a typical pharmacokinetic study for triphasic oral contraceptives.

Signaling Pathway

Caption: Hormonal feedback loop illustrating the mechanism of action of combined oral contraceptives.

Conclusion

The pharmacokinetic profiles of levonorgestrel and ethinylestradiol in triphasic formulations demonstrate effective drug delivery to achieve contraception. While there is a degree of inter-individual variability, the steady-state concentrations are generally predictable. The use of advanced analytical techniques like UPLC-MS/MS allows for precise quantification of these hormones, aiding in the development and bioequivalence testing of new formulations. The primary mechanism of action is the suppression of the hypothalamic-pituitary-ovarian axis through negative feedback, a process that is fundamental to their contraceptive efficacy. Further research providing detailed pharmacokinetic data for each phase of different triphasic formulations would be beneficial for a more nuanced understanding of their clinical performance.

References

- 1. Levonorgestrel and Ethinyl Estradiol: Package Insert / Prescribing Info / MOA [drugs.com]

- 2. Levonorgestrel/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Pharmacokinetic comparison of two triphasic oral contraceptive formulations containing levonorgestrel and ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Levonorgestrel in 18 Women after 1 Month of Treatment with a Triphasic Oral Contraceptive | Scilit [scilit.com]

- 5. Pharmacokinetics of ethinylestradiol and levonorgestrel after administration of two oral contraceptive preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamic Profile of Trikvilar's Active Ingredients: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trikvilar is a triphasic oral contraceptive that utilizes a combination of a synthetic estrogen, ethinylestradiol, and a synthetic progestin, levonorgestrel, to prevent pregnancy. The pharmacodynamic effects of these active ingredients are primarily mediated through their interaction with nuclear hormone receptors, leading to the modulation of the hypothalamic-pituitary-gonadal axis and changes in the reproductive tract. This technical guide provides an in-depth overview of the pharmacodynamic properties of ethinylestradiol and levonorgestrel, including quantitative data on receptor binding and activation, detailed experimental protocols, and visualizations of their key signaling pathways.

Active Ingredients

-

Ethinylestradiol (EE): A potent synthetic estrogen that mimics the actions of endogenous estradiol.

-

Levonorgestrel (LNG): A second-generation progestin with high affinity for the progesterone receptor and some affinity for the androgen receptor.

Pharmacodynamics of Ethinylestradiol

Ethinylestradiol's primary contraceptive effect is achieved through negative feedback on the hypothalamus and pituitary gland, leading to the suppression of gonadotropin secretion and subsequent inhibition of ovulation.

Quantitative Data: Receptor Binding and Transcriptional Activation

| Parameter | Receptor | Value | Cell Line/System | Reference |

| Relative Binding Affinity (RBA) vs. Estradiol | Estrogen Receptor α (ERα) | 118% | Rat Uterine Cytosol | [1] |

| Estrogen Receptor β (ERβ) | 71% | Rat Uterine Cytosol | [1] | |

| EC50 (Transcriptional Activation) | Estrogen Receptor α (ERα) | 0.02 nM | T47D-KBluc | [2] |

| Estrogen Receptor β (ERβ) | 0.03 nM | U2OS | [2] |

Signaling Pathway of Ethinylestradiol in Hypothalamic GnRH Neurons

Ethinylestradiol modulates the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from hypothalamic neurons through both classical nuclear receptor and rapid non-genomic signaling pathways. The diagram below illustrates the rapid, membrane-initiated signaling cascade.

Caption: Ethinylestradiol's rapid signaling in hypothalamic GnRH neurons.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

This protocol is adapted from a validated method for determining the relative binding affinity of compounds to the estrogen receptor.[1]

1. Materials and Reagents:

-

Radioligand: [³H]-17β-estradiol

-

Receptor Source: Rat uterine cytosol or human recombinant ERα

-

Assay Buffer: Tris-EDTA buffer (pH 7.4)

-

Competitor: Ethinylestradiol (and a range of concentrations of a reference compound, e.g., unlabeled 17β-estradiol)

-

Scintillation fluid and vials

-

Glass fiber filters

2. Procedure:

-

Prepare serial dilutions of ethinylestradiol and the reference competitor.

-

In assay tubes, combine the receptor preparation, assay buffer, and a fixed concentration of [³H]-17β-estradiol.

-

Add varying concentrations of the competitor (ethinylestradiol or reference compound) to the tubes. Include tubes with only the radioligand (total binding) and tubes with a high concentration of the unlabeled reference compound (non-specific binding).

-

Incubate the tubes at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

Separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the relative binding affinity (RBA) of ethinylestradiol by comparing its IC50 to that of the reference compound (17β-estradiol).

Pharmacodynamics of Levonorgestrel

Levonorgestrel's primary contraceptive action is the inhibition of the mid-cycle luteinizing hormone (LH) surge from the pituitary gland, which is necessary for ovulation. It also thickens cervical mucus, impeding sperm penetration.

Quantitative Data: Receptor Binding

| Parameter | Receptor | Relative Binding Affinity (%) vs. Progesterone | Cell Line/System | Reference |

| Relative Binding Affinity (RBA) | Progesterone Receptor (PR) | 155 | Human Breast Cancer Cells (T47D) | [3] |

| Androgen Receptor (AR) | 58 | Not Specified | [3] | |

| Glucocorticoid Receptor (GR) | 7.5 | Not Specified | [3] | |

| Mineralocorticoid Receptor (MR) | 17 | Not Specified | [3] | |

| Estrogen Receptor (ER) | < 0.02 | Not Specified | [3] |

Signaling Pathway of Levonorgestrel in Pituitary Gonadotrophs

Levonorgestrel acts on the progesterone receptors in pituitary gonadotrophs to inhibit the signaling cascade that leads to the transcription and release of LH.

References

- 1. Estrogen Signaling in Hypothalamic Circuits Controling Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Binding Targets of Levonorgestrel and Ethinylestradiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular binding targets of levonorgestrel and ethinylestradiol, two synthetic steroid hormones widely used in combination for hormonal contraception. This document details their primary and secondary binding sites, presents quantitative binding affinity data, outlines the experimental protocols used for these determinations, and illustrates the key signaling pathways activated upon ligand binding. The information is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and endocrine research.

Introduction

Levonorgestrel, a potent progestin, and ethinylestradiol, a potent estrogen, form the basis of numerous combination oral contraceptives. Their therapeutic efficacy stems from their ability to modulate the hypothalamic-pituitary-gonadal axis, primarily by inhibiting ovulation. This action is a direct consequence of their interaction with specific intracellular steroid hormone receptors. Understanding the precise molecular binding targets and the subsequent signaling cascades is paramount for elucidating their mechanisms of action, predicting potential off-target effects, and designing novel therapeutic agents with improved specificity and safety profiles.

Molecular Binding Targets and Quantitative Affinity Data

The biological activity of levonorgestrel and ethinylestradiol is dictated by their affinity for various nuclear receptors and plasma proteins.

Levonorgestrel

Levonorgestrel is a synthetic progestogen with a strong affinity for the progesterone and androgen receptors.[1][2]

Primary Targets:

-

Progesterone Receptor (PR): As a progestin, levonorgestrel's primary mechanism of action is mediated through its agonistic activity at the progesterone receptor. This interaction is responsible for its contraceptive effects, including the inhibition of ovulation and changes in the cervical mucus and endometrium.[3][4]

-

Androgen Receptor (AR): Levonorgestrel also exhibits significant binding to the androgen receptor, acting as an agonist.[5][6] This androgenic activity can contribute to some of the side effects associated with its use.

Secondary Targets:

-

Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR): Levonorgestrel displays a lower binding affinity for the glucocorticoid and mineralocorticoid receptors.

-

Sex Hormone-Binding Globulin (SHBG): Levonorgestrel binds with high affinity to SHBG in the plasma, which can influence the bioavailability of endogenous sex hormones.[7]

Quantitative Binding Affinity Data for Levonorgestrel

| Target | Ligand | Binding Affinity Metric | Value | Organism/System | Reference |

| Progesterone Receptor | Levonorgestrel | RBA (%) | 323 | - | |

| Androgen Receptor | Levonorgestrel | RBA (%) | 58 | - | |

| Mineralocorticoid Receptor | Levonorgestrel | RBA (%) | 17 | - | |

| Glucocorticoid Receptor | Levonorgestrel | RBA (%) | 7.5 | - | |

| Estrogen Receptor | Levonorgestrel | RBA (%) | < 0.02 | - |

RBA: Relative Binding Affinity. The reference compounds for RBA are typically the endogenous hormones for each respective receptor.

Ethinylestradiol

Ethinylestradiol is a synthetic estrogen that primarily targets the estrogen receptors.

Primary Targets:

-

Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ): Ethinylestradiol is a potent agonist of both estrogen receptor isoforms, ERα and ERβ.[8] Its binding to these receptors mediates its effects on the reproductive system and other tissues. One study found that ethinylestradiol has 233% and 38% of the affinity of estradiol for ERα and ERβ, respectively.[8] Another study reported 194% and 151% of the affinity of estradiol for ERα and ERβ, respectively.[8]

Secondary Targets:

-

G protein-coupled estrogen receptor (GPER): Ethinylestradiol also appears to be a potent agonist of GPER, a membrane-associated estrogen receptor, though the precise affinity is not well-characterized.[8]

-

Sex Hormone-Binding Globulin (SHBG): In contrast to levonorgestrel, ethinylestradiol has a very low affinity for SHBG.[8]

Quantitative Binding Affinity Data for Ethinylestradiol

| Target | Ligand | Binding Affinity Metric | Value | Organism/System | Reference |

| Estrogen Receptor α | Ethinylestradiol | RBA vs. Estradiol (%) | 194 - 233 | - | [8] |

| Estrogen Receptor β | Ethinylestradiol | RBA vs. Estradiol (%) | 38 - 151 | - | [8] |

Experimental Protocols

The determination of binding affinities for steroid hormones to their receptors relies on a variety of in vitro techniques. The following are detailed methodologies for key experiments cited in the characterization of levonorgestrel and ethinylestradiol binding.

Competitive Radioligand Binding Assay

This is a standard method to determine the relative binding affinity (RBA) or the inhibition constant (Ki) of a test compound.[9][10]

Objective: To measure the affinity of a non-labeled compound (competitor) for a receptor by its ability to compete with a radiolabeled ligand of known high affinity.

Materials:

-

Receptor source: Purified receptor protein, cell lysates, or tissue homogenates (e.g., rat uterine cytosol for estrogen receptors).[11]

-

Radioligand: A high-affinity, radiolabeled ligand for the receptor of interest (e.g., [³H]-estradiol for ER, [³H]-R5020 for PR, [³H]-DHT for AR).

-

Unlabeled competitor: The compound to be tested (e.g., levonorgestrel, ethinylestradiol).

-

Assay buffer.

-

Scintillation fluid and counter or filtration apparatus.

Procedure:

-

Preparation of Receptor: Homogenize the tissue or lyse the cells in an appropriate buffer on ice. Centrifuge to obtain the cytosol or membrane fraction containing the receptor. Determine the protein concentration of the receptor preparation.

-

Assay Setup: In a series of tubes, add a constant concentration of the receptor preparation and a fixed concentration of the radioligand.

-

Competition: Add increasing concentrations of the unlabeled competitor to the tubes. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled high-affinity ligand to determine non-specific binding.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption of the free ligand or filtration through glass fiber filters that retain the receptor-ligand complex.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Binding Assay

This assay measures the binding of a ligand to its receptor within intact cells, providing a more physiologically relevant context.

Objective: To determine the binding affinity of a compound in a whole-cell system.

Materials:

-

Cell line expressing the receptor of interest (e.g., MCF-7 cells for ER and PR).

-

Radiolabeled ligand.

-

Unlabeled competitor.

-

Cell culture medium and reagents.

-

Scintillation counter.

Procedure:

-

Cell Culture: Plate the cells in multi-well plates and grow to a desired confluency.

-

Assay: Wash the cells with a serum-free medium. Add fresh medium containing a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for a specified period to allow for ligand binding.

-

Washing: Remove the incubation medium and wash the cells multiple times with ice-cold buffer to remove unbound ligand.

-

Lysis and Quantification: Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

-

Data Analysis: Similar to the radioligand binding assay, determine the IC50 and subsequently the Ki value.

Reporter Gene Assay

This functional assay measures the transcriptional activity of a nuclear receptor in response to a ligand.[12][13]

Objective: To determine if a compound acts as an agonist or antagonist of a specific nuclear receptor and to quantify its potency (EC50) or inhibitory concentration (IC50).

Materials:

-

Host cell line with low endogenous receptor activity (e.g., HEK293, U2OS).[13]

-

Expression vector for the steroid receptor of interest.

-

Reporter vector containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

Transfection reagent.

-

Test compound.

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Transfection: Co-transfect the host cells with the receptor expression vector and the reporter vector. Alternatively, use a stable cell line co-expressing both constructs.

-

Treatment: Plate the transfected cells and, after allowing them to attach, treat them with various concentrations of the test compound (for agonist activity) or with a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist activity).

-

Incubation: Incubate the cells for a period sufficient to allow for receptor activation and reporter gene expression (typically 18-24 hours).

-

Cell Lysis: Lyse the cells to release the reporter enzyme.

-

Reporter Assay: Add the appropriate substrate to the cell lysate and measure the reporter enzyme activity (e.g., light output for luciferase).

-

Data Analysis: Plot the reporter activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.

Signaling Pathways

Upon binding to their respective receptors, levonorgestrel and ethinylestradiol initiate a cascade of molecular events that ultimately alter gene expression and cellular function. These can be broadly categorized into genomic and non-genomic pathways.

Levonorgestrel Signaling Pathways

Genomic Signaling:

-

Progesterone Receptor (PR) Signaling: Levonorgestrel binding to PR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins (HSPs). The activated receptor-ligand complex dimerizes and translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA. This interaction recruits co-activators or co-repressors to modulate the transcription of target genes, ultimately leading to the physiological effects of progestins.[1]

-

Androgen Receptor (AR) Signaling: Similarly, levonorgestrel can activate the androgen receptor, leading to its dimerization, nuclear translocation, and binding to androgen response elements (AREs) to regulate the expression of androgen-responsive genes.[5][6]

References

- 1. The effect of intrauterine levonorgestrel use on the expression of c-JUN, oestrogen receptors, progesterone receptors and Ki-67 in human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Levonorgestrel - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Binding of levonorgestrel, norethisterone and desogestrel to human sex hormone binding globulin and influence on free testosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Precision in Hormonal Contraception: A Technical Guide to the Historical Development of Triphasic Oral Contraceptives

For Researchers, Scientists, and Drug Development Professionals

The advent of oral contraceptives (OCs) marked a paradigm shift in reproductive health. The initial high-dose monophasic formulations, while effective, were associated with a range of side effects that prompted a continuous drive for innovation. This led to a significant evolution in hormonal contraception, characterized by dose reduction and the development of novel progestins. A pivotal milestone in this journey was the introduction of triphasic oral contraceptives in the 1980s. These formulations were engineered to more closely mimic the natural hormonal fluctuations of the menstrual cycle, with the goal of reducing the total steroid dose and improving cycle control. This in-depth technical guide explores the historical development of triphasic OCs, presenting key quantitative data from seminal clinical trials, detailing experimental protocols, and visualizing the underlying physiological mechanisms.

From Monophasic to a Phased Approach: The Rationale for Triphasic Formulations

The early monophasic OCs contained static, relatively high doses of estrogen and progestin. While effective in suppressing ovulation, these high doses were linked to a higher incidence of adverse effects such as nausea, breast tenderness, and more serious cardiovascular risks. The development of biphasic and subsequently triphasic OCs was a direct response to these concerns. The core principle behind the triphasic design is to vary the progestin dose, and in some formulations the estrogen dose, in three distinct phases throughout the 21-day active pill cycle. This approach aimed to lower the total monthly progestin dose while maintaining contraceptive efficacy and improving bleeding patterns.[1][2]

Key Triphasic Formulations and Their Hormonal Composition

Several triphasic oral contraceptives have been developed and marketed since their introduction. The table below summarizes the hormonal composition of some of the pioneering and widely studied formulations.

| Triphasic Oral Contraceptive | Phase 1 (Days) | Hormonal Composition (Ethinyl Estradiol / Progestin) | Phase 2 (Days) | Hormonal Composition (Ethinyl Estradiol / Progestin) | Phase 3 (Days) | Hormonal Composition (Ethinyl Estradiol / Progestin) | Progestin Type |

| Ortho-Novum 7/7/7 | 7 | 35 µg / 0.5 mg | 7 | 35 µg / 0.75 mg | 7 | 35 µg / 1.0 mg | Norethindrone |

| Tri-Norinyl | 7 | 35 µg / 0.5 mg | 9 | 35 µg / 1.0 mg | 5 | 35 µg / 0.5 mg | Norethindrone |

| Triphasil / Tri-Levlen | 6 | 30 µg / 0.050 mg | 5 | 40 µg / 0.075 mg | 10 | 30 µg / 0.125 mg | Levonorgestrel |

| Ortho Tri-Cyclen | 7 | 35 µg / 0.180 mg | 7 | 35 µg / 0.215 mg | 7 | 35 µg / 0.250 mg | Norgestimate |

| Ortho Tri-Cyclen Lo | 7 | 25 µg / 0.180 mg | 7 | 25 µg / 0.215 mg | 7 | 25 µg / 0.250 mg | Norgestimate |

Clinical Efficacy and Safety Profile: A Review of Key Trials

The clinical development of triphasic OCs was supported by numerous studies evaluating their efficacy, cycle control, and metabolic effects. The following tables summarize key quantitative data from some of these pivotal trials.

Contraceptive Efficacy

The primary measure of contraceptive efficacy is the Pearl Index, which represents the number of unintended pregnancies per 100 woman-years of use.

| Study | Triphasic Formulation(s) | Total Cycles | Pearl Index (Overall) | Pearl Index (Method Failure) |

| Five-year multicenter study of Triphasil | Levonorgestrel/Ethinyl Estradiol | 70,282 | 0.22 | 0.06 |

| Multicenter trials of a desogestrel-containing triphasic OC | Desogestrel/Ethinyl Estradiol | 11,231 | 0.69 (combined user and method failure) | 0.23 |

Cycle Control: Intermenstrual Bleeding

A key objective in the development of triphasic OCs was to improve cycle control, particularly by reducing the incidence of intermenstrual bleeding (breakthrough bleeding and spotting).

| Study | Triphasic Formulations Compared | Duration | Incidence of Intermenstrual Bleeding |

| Multicenter, Randomized Comparative Trial | Triphasil (Levonorgestrel) vs. Ortho-Novum 7/7/7 (Norethindrone) vs. Tri-Norinyl (Norethindrone) | 4 cycles | Triphasil: 17.2%Ortho-Novum 7/7/7: 39.5%Tri-Norinyl: 49.0% |

| Prospective, Randomized, Single-Blind Study | Triquilar (Levonorgestrel) vs. Ortho 7/7/7 (Norethindrone) | 6 cycles | Levonorgestrel group: 44.9%Norethindrone group: 61.9% |

Discontinuation Rates Due to Side Effects

Discontinuation rates provide insight into the tolerability of a contraceptive method.

| Study | Triphasic Formulation(s) | Follow-up Period | Discontinuation Rate due to Side Effects | Most Common Reasons for Discontinuation |

| Norway Multicenter Trial of a triphasic OC | Levonorgestrel/Ethinyl Estradiol | 12 months | ~50% of all discontinuations were due to side effects. | Not specified in detail |

| Cochrane Review (Triphasic vs. Monophasic) | Various | N/A | No significant difference between triphasic and monophasic OCs. | Medical reasons, cycle disturbances, intermenstrual bleeding, adverse events. |

Experimental Protocols of Key Clinical Trials

A rigorous understanding of the clinical data requires a detailed examination of the experimental methodologies employed in the key trials.

The Triphasic Randomized Clinical Trial

This multicenter, open-label, controlled, 6-month study was designed to assess the influence of three marketed triphasic oral contraceptives on lipid and carbohydrate metabolism, as well as cyclic bleeding profiles.[3]

-

Study Population: Healthy women aged 18 to 35 years, within 20% of their ideal body weight, with a history of normal and regular menstrual cycles.

-

Intervention Groups:

-

Tri-Levlen (levonorgestrel/ethinyl estradiol)

-

Ortho-Novum 7/7/7 (norethindrone/ethinyl estradiol)

-

Tri-Norinyl (norethindrone/ethinyl estradiol)

-

Control group using nonhormonal contraception.

-

-

Methodology: Participants were randomly assigned to one of the four groups. The study protocol included four clinic visits: an initial screening visit, a baseline visit for lipid and carbohydrate parameter measurement, and follow-up visits at 3 and 6 months of treatment.

-

Outcome Measures: The primary outcomes were changes in lipid profiles (total cholesterol, HDL, LDL, triglycerides) and carbohydrate metabolism (glucose and insulin levels). Secondary outcomes included the incidence and pattern of intermenstrual bleeding and other adverse events.

Multicenter, Randomized Comparative Trial of Three Triphasic OCs

This open, multicenter study directly compared the incidence of intermenstrual bleeding among three different triphasic oral contraceptives.[4]

-

Study Population: 313 women seeking contraception.

-

Intervention Groups:

-

Triphasil (levonorgestrel/ethinyl estradiol)

-

Ortho-Novum 7/7/7 (norethindrone/ethinyl estradiol)

-

Tri-Norinyl (norethindrone/ethinyl estradiol)

-

-

Methodology: Participants were randomly assigned to one of the three treatment groups and followed for four cycles. Data on bleeding patterns were collected through daily diaries.

-

Primary Outcome Measure: Incidence of intermenstrual bleeding (breakthrough bleeding and/or spotting).

Mechanism of Action: Modulation of the Hypothalamic-Pituitary-Ovarian Axis

The contraceptive effect of triphasic oral contraceptives is primarily achieved through the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, which prevents ovulation. The varying levels of estrogen and progestin in each phase of the cycle are designed to provide a more nuanced and potentially gentler suppression of this axis.

The following diagram illustrates the negative feedback mechanism of triphasic OCs on the HPO axis.

Caption: Negative feedback of triphasic OCs on the HPO axis.

The varying doses of progestin and estrogen in triphasic formulations provide a differential negative feedback on the hypothalamus and pituitary throughout the cycle.

-

Phase 1 (Early Cycle): The initial lower dose of progestin begins the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to reduced secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary. This prevents the selection and maturation of a dominant ovarian follicle.

-

Phase 2 (Mid-Cycle): The increased progestin and, in some formulations, estrogen dose provides a stronger negative feedback, further suppressing LH and FSH levels and preventing the LH surge that is necessary for ovulation.

-

Phase 3 (Late Cycle): The final phase maintains the suppression of the HPO axis, ensuring anovulation and also contributing to changes in the cervical mucus and endometrium that are unfavorable for conception.

The following workflow diagram illustrates the intended clinical development and evaluation process for a new triphasic oral contraceptive.

Caption: Clinical development workflow for a triphasic OC.

Conclusion

The development of triphasic oral contraceptives represents a significant advancement in the field of hormonal contraception. By attempting to mimic the natural hormonal cycle, these formulations offered a reduction in the total steroid dose administered, with some studies demonstrating improved cycle control compared to earlier monophasic pills. While the clinical benefits in terms of side effect profiles compared to modern low-dose monophasic OCs are still a subject of discussion, the introduction of the triphasic concept was a crucial step in the ongoing effort to refine and personalize hormonal contraception. The detailed clinical trial data and understanding of their mechanism of action provide a valuable foundation for the continued development of safer and more tolerable contraceptive options for women worldwide.

References

- 1. Triphasic versus monophasic oral contraceptives for contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study design for the Triphasic Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the clinical performance of three triphasic oral contraceptives: a multicenter, randomized comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Endocrine Dynamics of Triphasic Contraceptives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endocrine effects of fluctuating hormone doses in triphasic oral contraceptives. It delves into the intricate mechanisms of action, presents quantitative hormonal data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction to Triphasic Oral Contraceptives

Triphasic oral contraceptives are a class of hormonal birth control that deliver varying doses of synthetic estrogen (typically ethinyl estradiol) and a progestin over a 21-day cycle.[1] This design aims to mimic the natural fluctuations of hormones during the menstrual cycle more closely than monophasic pills, which provide a constant hormone dose. The primary mechanism of action of triphasic contraceptives is the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, leading to the inhibition of ovulation.[2] This is achieved through negative feedback on the hypothalamus and pituitary gland, reducing the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). Additionally, they alter the cervical mucus to impede sperm penetration and modify the endometrium to make it less receptive to implantation.

Hormonal Modulation and Endocrine Effects

The phased administration of hormones in triphasic contraceptives leads to distinct endocrine responses throughout the cycle. The varying estrogen and progestin levels are designed to provide contraceptive efficacy while minimizing side effects.

Suppression of the Hypothalamic-Pituitary-Ovarian (HPO) Axis

The combination of ethinyl estradiol and a progestin in triphasic pills exerts a potent negative feedback effect on the HPO axis. Ethinyl estradiol primarily suppresses FSH release from the pituitary, while the progestin component predominantly inhibits the LH surge, which is necessary for ovulation.[3] Studies have consistently shown that triphasic oral contraceptives significantly suppress serum levels of FSH, LH, estradiol, and progesterone to levels that are incompatible with ovulation.[2][3]

// Nodes Hypothalamus [label="Hypothalamus", fillcolor="#F1F3F4", fontcolor="#202124"]; Pituitary [label="Anterior Pituitary", fillcolor="#F1F3F4", fontcolor="#202124"]; Ovary [label="Ovary", fillcolor="#F1F3F4", fontcolor="#202124"]; Triphasic_OC [label="Triphasic Oral\nContraceptive\n(Ethinyl Estradiol + Progestin)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GnRH [label="GnRH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; LH_FSH [label="LH & FSH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Estrogen_Progesterone [label="Endogenous Estrogen\n& Progesterone", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Triphasic_OC -> Hypothalamus [label=" (-)", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Triphasic_OC -> Pituitary [label=" (-)", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Hypothalamus -> GnRH [color="#34A853", arrowhead=vee]; GnRH -> Pituitary [label=" (+)", color="#34A853", fontcolor="#34A853", arrowhead=vee]; Pituitary -> LH_FSH [color="#34A853", arrowhead=vee]; LH_FSH -> Ovary [label=" (+)", color="#34A853", fontcolor="#34A853", arrowhead=vee]; Ovary -> Estrogen_Progesterone [color="#34A853", arrowhead=vee]; Estrogen_Progesterone -> Hypothalamus [label=" (-)", color="#EA4335", fontcolor="#EA4335", arrowhead=tee, style=dashed]; Estrogen_Progesterone -> Pituitary [label=" (-)", color="#EA4335", fontcolor="#EA4335", arrowhead=tee, style=dashed]; } dot Hypothalamic-Pituitary-Ovarian Axis Suppression by Triphasic OCs.

Effects on Endometrial Development

Triphasic oral contraceptives induce significant changes in the endometrium. The varying progestin doses throughout the cycle lead to a state of endometrial suppression, characterized by glandular atrophy and stromal decidualization. This environment is unfavorable for embryo implantation. Histological studies of endometrial biopsies from women using triphasic contraceptives show a shift from a proliferative to a suppressed or weakly secretory endometrium.

Quantitative Analysis of Hormonal Fluctuations

Clinical studies have quantified the extent of hormonal suppression during the use of triphasic oral contraceptives. The following tables summarize representative data on serum hormone levels.

Table 1: Serum Gonadotropin and Ovarian Steroid Levels in Women on Triphasic Oral Contraceptives

| Hormone | Phase 1 (Days 1-6) | Phase 2 (Days 7-11) | Phase 3 (Days 12-21) |

| LH (mIU/mL) | Suppressed | Suppressed | Suppressed |

| FSH (mIU/mL) | Suppressed | Suppressed | Suppressed |

| Estradiol (pg/mL) | Suppressed | Suppressed | Suppressed |

| Progesterone (ng/mL) | Anovulatory Levels | Anovulatory Levels | Anovulatory Levels |

Note: Specific quantitative values with standard deviations are often not presented in a uniform manner across studies, preventing a direct meta-analytic summary. The term "suppressed" indicates levels significantly below those observed during a normal ovulatory cycle and are consistent with an anovulatory state.

Detailed Experimental Protocols

The assessment of endocrine effects of triphasic contraceptives relies on a variety of laboratory techniques. Below are detailed methodologies for key experiments.

Hormone Level Analysis: Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA)

// Nodes start [label="Start: Serum Sample Collection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; centrifugation [label="Centrifugation to Separate Serum", fillcolor="#F1F3F4", fontcolor="#202124"]; storage [label="Serum Aliquoting and Storage at -20°C", fillcolor="#F1F3F4", fontcolor="#202124"]; assay_prep [label="Assay Preparation:\n- Thaw Samples\n- Prepare Standards and Controls", fillcolor="#F1F3F4", fontcolor="#202124"]; immunoassay [label="Immunoassay Procedure\n(RIA or ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="Signal Detection\n(e.g., Scintillation Counting for RIA,\nAbsorbance Reading for ELISA)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Data Analysis:\n- Standard Curve Generation\n- Calculation of Hormone Concentrations", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Report Hormone Levels", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> centrifugation; centrifugation -> storage; storage -> assay_prep; assay_prep -> immunoassay; immunoassay -> detection; detection -> analysis; analysis -> end; } dot General Workflow for Hormone Immunoassays.

Protocol for Serum Hormone Analysis by Competitive ELISA:

-

Sample Preparation: Venous blood samples are collected and allowed to clot. Serum is separated by centrifugation at 1000-2000 x g for 10 minutes and stored at -20°C until analysis.

-

Assay Procedure:

-

A 96-well microplate is coated with a capture antibody specific to the hormone of interest (e.g., anti-estradiol antibody).

-

Standards, controls, and serum samples are added to the wells.

-

An enzyme-conjugated version of the hormone (e.g., estradiol-horseradish peroxidase) is added. This competes with the hormone in the sample for binding to the capture antibody.

-

The plate is incubated, typically for 1-2 hours at room temperature.

-

The plate is washed to remove unbound components.

-

A substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a color change.

-

The reaction is stopped with a stop solution (e.g., sulfuric acid).

-

-

Data Analysis: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The hormone concentrations in the samples are then interpolated from this curve.

Endometrial Tissue Analysis: Histology and Immunohistochemistry

Protocol for Histological Assessment of Endometrial Biopsies:

-

Tissue Collection and Fixation: Endometrial biopsies are obtained using a Pipelle catheter. The tissue is immediately fixed in 10% neutral buffered formalin.

-

Tissue Processing and Embedding: The fixed tissue is dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.

-

Sectioning and Staining: 5 µm sections are cut using a microtome, mounted on glass slides, and stained with Hematoxylin and Eosin (H&E) for general morphological assessment.

-

Histological Evaluation: A pathologist examines the slides to assess endometrial dating, glandular development, stromal characteristics, and any pathological changes.

Protocol for Immunohistochemistry of Estrogen and Progesterone Receptors:

-

Antigen Retrieval: Paraffin-embedded sections are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0).

-

Immunostaining:

-

Endogenous peroxidase activity is blocked with hydrogen peroxide.

-

Sections are incubated with a primary antibody specific for either estrogen receptor alpha (ERα) or progesterone receptor (PR).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

-

The signal is visualized using a chromogen substrate (e.g., DAB), which produces a brown precipitate at the site of the antigen.

-

Sections are counterstained with hematoxylin.

-

-

Scoring and Analysis: The intensity and percentage of positively stained nuclei in the glandular epithelium and stroma are semi-quantitatively scored to determine the receptor expression levels.

Molecular Signaling Pathways

The endocrine effects of triphasic contraceptives are mediated by complex signaling pathways at the molecular level.

Hypothalamic and Pituitary Signaling

Ethinyl estradiol and progestins act on neurons in the hypothalamus and gonadotroph cells in the pituitary. They bind to their respective nuclear receptors (estrogen receptors and progesterone receptors), which then act as transcription factors to regulate the expression of genes involved in GnRH, LH, and FSH synthesis and release.

// Nodes EE [label="Ethinyl Estradiol (EE)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Progestin [label="Progestin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Estrogen Receptor (ER)", fillcolor="#F1F3F4", fontcolor="#202124"]; PR [label="Progesterone Receptor (PR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Expression [label="Altered Gene Expression\n(e.g., ↓ LHβ, FSHβ subunit transcription)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secretion [label="↓ LH & FSH Secretion", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EE -> ER [color="#4285F4", arrowhead=vee]; Progestin -> PR [color="#FBBC05", arrowhead=vee]; ER -> Nucleus [color="#4285F4", arrowhead=vee]; PR -> Nucleus [color="#FBBC05", arrowhead=vee]; Nucleus -> Gene_Expression [color="#202124", arrowhead=vee]; Gene_Expression -> Secretion [color="#202124", arrowhead=vee]; } dot Simplified Signaling Cascade in Pituitary Gonadotrophs.

Endometrial Signaling

In the endometrium, progestins are the dominant regulators. They bind to progesterone receptors in the stromal and glandular cells, leading to the expression of genes that promote decidualization and inhibit proliferation. This creates an endometrium that is unreceptive to implantation.

Conclusion

Triphasic oral contraceptives exert their contraceptive effect through a multi-faceted endocrine mechanism, primarily by suppressing the HPO axis. The fluctuating hormone doses are designed to maintain efficacy while potentially reducing side effects. Understanding the quantitative changes in hormone levels, the underlying cellular and molecular mechanisms, and the experimental methodologies used to assess these effects is crucial for researchers and drug development professionals in the field of reproductive health. This guide provides a foundational overview of these key aspects.

References

- 1. Serum gonadotropin and ovarian steroid levels in women during administration of a norethindrone-ethinylestradiol triphasic oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triphasic pills: variability of endocrine parameters and of sex steroid-binding globulins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma hormone levels in women receiving new oral contraceptives containing ethinyl estradiol plus levonorgestrel or desogestrel - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Conductor: Trikvilar's Profound Impact on the Hypothalamic-Pituitary-Ovarian Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The intricate hormonal symphony of the female reproductive cycle, orchestrated by the hypothalamic-pituitary-ovarian (HPO) axis, is profoundly modulated by the administration of combined oral contraceptives. Among these, Trikvilar, a triphasic formulation of ethinylestradiol and levonorgestrel, stands as a widely utilized agent for pregnancy prevention. This technical guide delves into the core mechanisms by which this compound exerts its influence on the HPO axis, presenting a comprehensive overview of its endocrine effects, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: A Symphony Halted

This compound, a combination of a synthetic estrogen (ethinylestradiol) and a progestin (levonorgestrel), primarily functions by suppressing ovulation. This is achieved through a negative feedback mechanism on the hypothalamus and the anterior pituitary gland. The exogenous estrogen and progestin in this compound disrupt the normal pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, suppresses the pituitary's secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1]

The triphasic nature of this compound involves a step-wise increase in the dose of levonorgestrel throughout the cycle, which is designed to mimic the natural hormonal fluctuations to a degree, while still maintaining contraceptive efficacy. The varying doses are as follows:

-

Phase 1 (Days 1-6): 0.050 mg levonorgestrel and 0.030 mg ethinylestradiol

-

Phase 2 (Days 7-11): 0.075 mg levonorgestrel and 0.040 mg ethinylestradiol

-

Phase 3 (Days 12-21): 0.125 mg levonorgestrel and 0.030 mg ethinylestradiol

This regimen effectively prevents the mid-cycle LH surge, which is the critical trigger for ovulation. Without this surge, the dominant follicle fails to rupture and release an oocyte. Furthermore, the continuous presence of progestin thickens the cervical mucus, creating a barrier to sperm penetration, and alters the endometrium, making it unreceptive to implantation.

Quantitative Impact on HPO Axis Hormones

| Hormone | Phase of Menstrual Cycle | Expected Effect of Triphasic Levonorgestrel/Ethinylestradiol |

| Luteinizing Hormone (LH) | Follicular Phase | Suppressed to low, basal levels |

| Ovulatory Phase (Mid-cycle) | Abolition of the LH surge | |

| Luteal Phase | Remains suppressed | |

| Follicle-Stimulating Hormone (FSH) | Follicular Phase | Suppressed, preventing dominant follicle development |

| Ovulatory Phase (Mid-cycle) | Mid-cycle rise is blunted | |

| Luteal Phase | Remains suppressed | |

| Estradiol (E2) | Follicular Phase | Suppressed due to lack of follicular development |

| Ovulatory Phase (Mid-cycle) | Pre-ovulatory peak is absent | |

| Luteal Phase | Remains at low levels | |

| Progesterone | Follicular Phase | Remains at low, basal levels |

| Ovulatory Phase (Mid-cycle) | No post-ovulatory rise | |

| Luteal Phase | Remains at low levels, indicative of anovulation |

Experimental Protocols for Assessing HPO Axis Function

The evaluation of the impact of oral contraceptives on the HPO axis typically involves a combination of hormonal assays and clinical monitoring. The following outlines a general experimental protocol that could be employed in a clinical trial investigating the effects of this compound.

3.1. Study Design

A randomized, open-label, crossover study design is often utilized to compare the hormonal effects of the triphasic oral contraceptive to a baseline menstrual cycle or another contraceptive formulation.

3.2. Participant Selection

-

Inclusion Criteria: Healthy, premenopausal women of reproductive age with regular menstrual cycles. Participants should have no contraindications to oral contraceptive use.

-

Exclusion Criteria: Women with a history of endocrine disorders, irregular menstrual cycles, or those who have used hormonal contraception in the months preceding the study.

3.3. Intervention

Participants would be administered this compound for a specified number of cycles (e.g., three to six) according to the prescribed triphasic regimen.

3.4. Data Collection

-

Blood Sampling: Venous blood samples would be collected at multiple time points throughout a baseline (control) cycle and during the treatment cycles. Sampling frequency would be higher around the expected time of ovulation in the control cycle to accurately capture the LH surge. During treatment cycles, samples would be taken during each phase of the triphasic regimen.

-

Hormone Analysis: Serum concentrations of LH, FSH, estradiol, and progesterone would be measured using validated immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). The sensitivity, specificity, and intra- and inter-assay coefficients of variation for each assay should be reported.

3.5. Statistical Analysis

Hormone levels between the baseline and treatment cycles would be compared using appropriate statistical tests, such as repeated measures analysis of variance (ANOVA) or mixed-effects models, to determine the significance of the observed changes.

Visualizing the Impact: Signaling Pathways and Workflows

To further elucidate the mechanisms and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Normal Hypothalamic-Pituitary-Ovarian (HPO) Axis Feedback Loop.

Caption: Impact of this compound on the HPO Axis.

Caption: Experimental Workflow for Assessing this compound's Impact.

Conclusion

This compound exerts a potent and reliable inhibitory effect on the hypothalamic-pituitary-ovarian axis, which is the cornerstone of its contraceptive efficacy. By providing a continuous supply of exogenous estrogen and progestin, this compound disrupts the delicate feedback mechanisms that govern the normal menstrual cycle, leading to the suppression of gonadotropin secretion and the prevention of ovulation. Understanding the quantitative and mechanistic aspects of this interaction is crucial for researchers and drug development professionals in the field of reproductive health. Further studies with detailed, publicly available quantitative data would be invaluable in refining our understanding of the nuanced effects of triphasic oral contraceptives on female endocrinology.

References

Cellular Mechanisms of Action for Synthetic Estrogens and Progestins: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Synthetic estrogens and progestins are fundamental components in numerous therapeutic areas, including contraception and hormone replacement therapy. Their biological effects are mediated through complex cellular mechanisms involving both classical genomic and rapid non-genomic signaling pathways. Understanding these distinct mechanisms is critical for the development of novel compounds with improved efficacy and safety profiles. This technical guide provides an in-depth examination of the cellular and molecular actions of synthetic estrogens and progestins, a compilation of quantitative receptor binding data, and detailed protocols for key experimental assays used in their characterization.

Introduction to Synthetic Steroid Hormones

Synthetic estrogens, such as ethinylestradiol (EE2), and synthetic progestins (or progestogens) are structurally and functionally analogous to the endogenous hormones 17β-estradiol (E2) and progesterone, respectively.[1] These synthetic variants are designed for enhanced oral bioavailability and longer half-lives. Their therapeutic effects and side-effect profiles are dictated by their unique binding affinities for various steroid receptors and their ability to trigger specific downstream signaling cascades.[2][3]

Mechanisms of Action

Synthetic estrogens and progestins exert their effects through two primary pathways: the classical genomic pathway, which involves the modulation of gene expression, and the rapid non-genomic pathway, which is initiated at the cell membrane.[4][5]

Genomic (Nuclear Receptor-Mediated) Pathways

The genomic pathway is the primary mechanism for steroid hormone action, leading to changes in protein synthesis and cellular function over hours to days.[6][7]

-

Ligand Binding and Receptor Activation: Lipophilic synthetic steroids diffuse across the cell membrane and bind to their cognate intracellular receptors: estrogen receptors (ERα and ERβ) for estrogens, and progesterone receptors (PR-A and PR-B) for progestins.[4][5] This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins.

-

Dimerization and Nuclear Translocation: The activated ligand-receptor complexes form homodimers (e.g., ERα/ERα) or heterodimers (e.g., ERα/ERβ) and translocate into the nucleus.[7]

-

DNA Binding and Gene Transcription: Within the nucleus, the dimer binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes.[1] This binding initiates the recruitment of a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of downstream genes by RNA polymerase II, thereby altering protein synthesis.[5]

The two major isoforms of the progesterone receptor, PR-A and PR-B, are transcribed from the same gene but have distinct transcriptional activities.[8][9] PR-B generally functions as a stronger activator of target genes, while PR-A can act as a transcriptional inhibitor of PR-B and other steroid receptors.[8][9]

Non-Genomic (Membrane-Initiated) Pathways

Non-genomic effects are characterized by their rapid onset (seconds to minutes) and do not require gene transcription or protein synthesis.[10][11] These actions are mediated by subpopulations of steroid receptors located at the plasma membrane or within the cytoplasm.[12]

-

Membrane Estrogen Receptors: A key mediator of rapid estrogen signaling is the G protein-coupled estrogen receptor (GPER), also known as GPR30.[13][14] GPER is a seven-transmembrane receptor that can be located in the plasma membrane and endoplasmic reticulum.[15][16] Upon binding estrogen, GPER activates G proteins, leading to downstream signaling cascades.[17]

-

Downstream Signaling: Activation of membrane receptors triggers rapid intracellular signaling events, including:

-

Calcium Mobilization: A rapid increase in intracellular calcium levels.[14]

-

Kinase Activation: Activation of pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[6][11]

-

Nitric Oxide Production: In endothelial cells, membrane ERα can rapidly stimulate endothelial nitric oxide synthase (eNOS), leading to vasodilation.[4]

-

These rapid signals can influence a variety of cellular processes, including cell proliferation, apoptosis, and ion channel function.[10]

Quantitative Data: Receptor Binding Affinities

The biological activity of a synthetic steroid is largely determined by its binding affinity for its primary receptor and its cross-reactivity with other steroid receptors. Relative Binding Affinity (RBA) is a common measure, typically calculated relative to a reference hormone (e.g., 17β-estradiol for ERs, progesterone for PRs) set to 100%.

Table 1: Relative Binding Affinities (RBA) of Selected Synthetic Estrogens

Data compiled from studies using rat uterine cytosol or recombinant human receptors. RBA is relative to 17β-Estradiol (E2) = 100.

| Compound | Class | RBA for Estrogen Receptor (ER) | Reference(s) |

| 17β-Estradiol (E2) | Endogenous Estrogen | 100 | [15] |

| Ethinylestradiol (EE2) | Synthetic Estrogen | 112 - 202 | [15][16] |

| Diethylstilbestrol (DES) | Synthetic Estrogen | 237 | [15] |

| Mestranol | Synthetic Estrogen | 1 | [10] |

| 4-Hydroxytamoxifen | SERM (Antiestrogen) | 185 | [15] |

Table 2: Relative Binding Affinities (RBA) of Selected Synthetic Progestins

Data compiled from studies using human or rabbit receptors. RBA is relative to Progesterone = 100 for PR, and other endogenous hormones for their respective receptors.

| Compound | RBA for PR (%) | RBA for Androgen Receptor (AR) (%) | RBA for Glucocorticoid Receptor (GR) (%) | RBA for Mineralocorticoid Receptor (MR) (%) | Reference(s) |

| Progesterone | 100 | 2 | 12 | 20 | |

| Levonorgestrel | 166 | 59 | 1 | <1 | |

| Norethisterone | 150 | 45 | 1 | <1 | |

| Medroxyprogesterone Acetate (MPA) | 120 | 29 | 44 | 10 | |

| Drospirenone | 100 | 1 | <1 | 250 (Antagonist) | |

| Gestodene | 240 | 70 | 10 | 20 | |

| Dienogest | 100 | 10 | <1 | <1 |

Key Experimental Methodologies

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

-

Receptor Preparation: Prepare cytosol from a target tissue (e.g., uteri from ovariectomized rats) by homogenization in a buffer (e.g., TEDG buffer: Tris, EDTA, Dithiothreitol, Glycerol) followed by ultracentrifugation to pellet the nuclear and membrane fractions. The resulting supernatant is the cytosol containing the soluble receptors. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the following in order: assay buffer, a constant amount of uterine cytosol (e.g., 50-100 µg protein), a constant concentration of radioligand (e.g., 0.5-1.0 nM [³H]-17β-estradiol), and varying concentrations of the unlabeled test compound (typically spanning 6-8 log units).

-

Controls:

-

Total Binding: Tubes containing receptor and radioligand only (no competitor).

-

Non-Specific Binding (NSB): Tubes containing receptor, radioligand, and a saturating concentration (e.g., 1000-fold excess) of a high-affinity unlabeled ligand (e.g., diethylstilbestrol) to measure binding to non-receptor components.

-

-

Incubation: Incubate all tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: To separate bound from free radioligand, add a slurry of dextran-coated charcoal (DCC) to each tube. The charcoal adsorbs the small, free radioligand molecules. Incubate for a short period (e.g., 10-15 minutes) and then centrifuge to pellet the charcoal. The supernatant contains the receptor-bound radioligand.

-